molecular formula C18H19NO2 B1220691 2-((1,1'-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol CAS No. 37087-05-1

2-((1,1'-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol

Cat. No.: B1220691
CAS No.: 37087-05-1
M. Wt: 281.3 g/mol
InChI Key: VNGTXRCYQCQDAO-UHFFFAOYSA-N
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Description

2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is a complex organic compound that features a biphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol typically involves the formation of the biphenyl group followed by the construction of the oxazole ring. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler biphenyl derivatives and enhances its potential for diverse applications.

Properties

CAS No.

37087-05-1

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

[4-methyl-2-[(4-phenylphenyl)methyl]-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C18H19NO2/c1-18(12-20)13-21-17(19-18)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,20H,11-13H2,1H3

InChI Key

VNGTXRCYQCQDAO-UHFFFAOYSA-N

SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO

Canonical SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO

Synonyms

4-methyl-2-(4-phenylbenzyl)-2-oxazoline-4-methanol
AHR 5318
AHR-5318

Origin of Product

United States

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